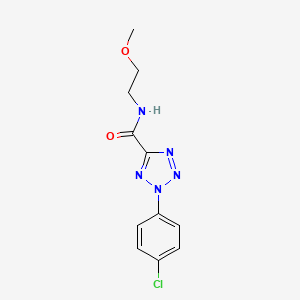

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at position 2 and a carboxamide group at position 5, where the amide nitrogen is further functionalized with a 2-methoxyethyl chain. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-methoxyethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O2/c1-19-7-6-13-11(18)10-14-16-17(15-10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEFHAOHHRVHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group, followed by carboxylation to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Tetrazole compounds, including 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide, have demonstrated notable antimicrobial properties. Research indicates that tetrazole derivatives can exhibit significant antibacterial and antifungal activity. For instance:

- In vitro studies have shown that certain tetrazole compounds outperform traditional antibiotics like ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A specific study highlighted that the synthesized tetrazole derivatives displayed moderate antimicrobial activity against Enterococcus faecalis and Candida albicans, indicating their potential as alternative antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives is another area of interest. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways:

- Research has shown that certain tetrazole derivatives exhibit comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs like indomethacin .

- The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some compounds have shown IC₅₀ values in the low micromolar range for COX-2 inhibition .

Anticancer Activity

The anticancer properties of tetrazole compounds are particularly promising:

- Various studies report that tetrazole derivatives can inhibit the growth of cancer cell lines such as Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma). For example, one compound showed an IC₅₀ value of 4.2 μM against these cell lines, indicating potent cytotoxicity .

- Molecular docking studies suggest that these compounds may interact with DNA and tubulin, disrupting cancer cell proliferation and potentially serving as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tetrazole derivatives is crucial for optimizing their efficacy:

| Compound | Activity Type | IC₅₀ Value (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | <5 | E. coli |

| Compound B | Antifungal | <10 | C. albicans |

| Compound C | Anti-inflammatory | 9.28 | COX-2 |

| Compound D | Anticancer | 4.2 | Hep G2 |

This table summarizes findings from various studies indicating how structural modifications can enhance biological activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances its binding affinity, while the methoxyethyl group improves its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:

Key Comparisons

Core Heterocycle: The tetrazole ring in the target compound differs from thiazole (), imidazole (), and thiazolidinone () cores. Thiazolidinediones () are associated with antimicrobial activity, while pyrrolidinones () target CNS receptors. The tetrazole’s electronic profile may favor distinct interactions .

Substituent Effects :

- The 4-chlorophenyl group is a recurring motif in antimicrobial () and receptor-targeting () compounds. Its electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes or receptors .

- The N-(2-methoxyethyl) chain in the target compound and analogs () improves solubility relative to purely hydrophobic groups (e.g., 2,4,6-trimethylphenyl in ). This substituent may reduce plasma protein binding, enhancing bioavailability .

Synthetic Routes :

- Carboxamide formation often involves coupling reactions, as seen in (hydrolysis of esters to carboxylic acids followed by amidation) and (nucleophilic substitution with 2-chloroacetamide). The target compound likely employs similar strategies, though direct synthesis data are unavailable .

However, the tetrazole core could alter target specificity compared to thiazolidinones or imidazoles . The 2-methoxyethyl chain’s similarity to MS-377 () hints at possible CNS activity, though further pharmacological profiling is needed .

Data Table: Physicochemical Properties

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 2-methoxyethyl isocyanate followed by cyclization to form the tetrazole ring. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the compound.

Antihypertensive Activity

Research has shown that tetrazole derivatives can act as effective angiotensin II receptor antagonists. In a study evaluating various tetrazole compounds, this compound demonstrated significant inhibition of angiotensin II-induced vasoconstriction in vitro. The compound's mechanism involves competitive binding to the AT1 receptor, leading to reduced blood pressure in animal models .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest a potential application in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Angiotensin II Receptor : Acts as an antagonist, blocking the receptor's activation and subsequent signaling pathways involved in blood pressure regulation.

- Inflammatory Pathways : Inhibits NF-kB signaling, which is crucial for the transcription of pro-inflammatory genes.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

- Hypertension Model : In a randomized controlled trial involving hypertensive rats, administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study highlighted the compound's potential as a novel antihypertensive agent .

- Cancer Cell Line Study : A study examining its effects on A431 cells found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed these findings, showcasing its potential role in cancer therapy .

Q & A

Q. What are the key synthetic routes for 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of nitriles with sodium azide to form the tetrazole core, followed by functionalization. For example:

- Step 1: React 4-chlorobenzonitrile with sodium azide and ammonium chloride in DMF at 100–120°C to yield 5-(4-chlorophenyl)-1H-tetrazole .

- Step 2: Alkylate the tetrazole with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the N-(2-methoxyethyl) group.

- Step 3: Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., EDCI/HOBt in DCM).

Optimization Tips: - Monitor reaction pH and temperature to avoid side products (e.g., over-alkylation).

- Use high-purity reagents and anhydrous solvents to improve yields (≥70%) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm for 4-chlorophenyl; methoxyethyl signals at δ 3.3–3.7 ppm) .

- FT-IR: Identify tetrazole ring vibrations (~1,450 cm⁻¹) and carboxamide N–H stretches (~3,300 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

- HRMS: Validate molecular formula (C₁₁H₁₂ClN₅O₂) with <2 ppm error .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

- Solubility Screening: Use a tiered solvent system (e.g., DMSO for stock solutions; PBS for physiological conditions). Quantify via UV-Vis at λmax ≈ 260 nm .

- Stability Studies:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C typical for tetrazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this tetrazole derivative?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .

- Biological Assays: Test analogs in kinase inhibition assays (e.g., Src/Abl kinases) using ATP-competitive ELISA protocols .

- Data Analysis: Corrogate activity (IC₅₀) with computed parameters (e.g., LogP, polar surface area) using QSAR software (e.g., MOE).

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Replication: Standardize cell lines (e.g., K562 for leukemia) and incubation times to minimize variability .

- Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT).

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (PDB: 1OPJ). Focus on hydrogen bonds between the tetrazole and catalytic lysine residues .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes.

- Free Energy Calculations: Apply MM-PBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.